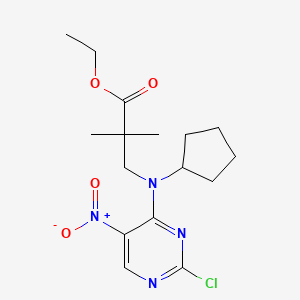
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate
Cat. No. B8443946
M. Wt: 370.8 g/mol
InChI Key: CIWPLCUKFVVRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709471B2
Procedure details


To a stirred clear colourless solution of Ethyl3-(cyclopentylamino)-2,2-dimethyl-propanoate (US 2004/0176380 A1; 29.8 g, 139.7 mmol) in the acetone (700 mL) at room temperature was added potassium carbonate (21.3 g, 153.7 mmol) followed by 2,4-dichloro-5-nitropyrimidine (Aldrich; 29.81 g, 153.7 mmol). The reaction mixture was stirred vigorously at room temperature overnight. Potassium carbonate (7.75 g, 56 mmol) was added stirring continued for a further 4 hours. The reaction mixture was concentrated in vacuo to low volume and partitioned between Ethyl Acetate (600 mL) and water (400 mL). Phases were separated and the aqueous phase re-extracted with Ethyl Acetate (1×200 ml, 1×100 ml). The combined organic extracts were dried using MgSO4 and evaporated to dryness The residue was dissolved in DCM (150 mL) and purified in two batches using a Biotage Flash 75 system with 400 g Si column, conditioned with 10% Ethyl Acetate in isohexane and eluted with 10% Ethyl Acetate in isohexane. Product containing fractions were combined and evaporated giving the title compound as a yellow oil which solidified on standing in a freezer (27.90 g 54%)
Quantity
29.8 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][NH:7][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[Cl:22][C:23]1[N:28]=[C:27](Cl)[C:26]([N+:30]([O-:32])=[O:31])=[CH:25][N:24]=1>CC(C)=O>[CH2:1]([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][N:7]([C:25]1[C:26]([N+:30]([O-:32])=[O:31])=[CH:27][N:28]=[C:23]([Cl:22])[N:24]=1)[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CNC1CCCC1)(C)C)=O
|
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
29.81 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
7.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred vigorously at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for a further 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo to low volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between Ethyl Acetate (600 mL) and water (400 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase re-extracted with Ethyl Acetate (1×200 ml, 1×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness The residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in DCM (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified in two batches
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 10% Ethyl Acetate in isohexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Product containing fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CN(C1CCCC1)C1=NC(=NC=C1[N+](=O)[O-])Cl)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
